N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide
Description
N-(2-methylcyclohexyl)-N’-(1-phenylethyl)ethanediamide: is an organic compound that belongs to the class of ethanediamides This compound is characterized by the presence of a 2-methylcyclohexyl group and a 1-phenylethyl group attached to the ethanediamide backbone
Properties
IUPAC Name |
N-(2-methylcyclohexyl)-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-8-6-7-11-15(12)19-17(21)16(20)18-13(2)14-9-4-3-5-10-14/h3-5,9-10,12-13,15H,6-8,11H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKHSWYHLNRDJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylcyclohexyl)-N’-(1-phenylethyl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylcyclohexylamine and 1-phenylethylamine as the primary amine sources.
Formation of Ethanediamide Backbone: The ethanediamide backbone is formed by reacting ethylenediamine with a suitable carbonyl compound, such as ethyl chloroformate, under controlled conditions.
Coupling Reaction: The 2-methylcyclohexylamine and 1-phenylethylamine are then coupled to the ethanediamide backbone using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure N-(2-methylcyclohexyl)-N’-(1-phenylethyl)ethanediamide.
Industrial Production Methods
In an industrial setting, the production of N-(2-methylcyclohexyl)-N’-(1-phenylethyl)ethanediamide may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Automated Processes: Implementing automated processes for precise control of reaction conditions, such as temperature, pressure, and reaction time.
Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Quality Control: Ensuring rigorous quality control measures to maintain the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylcyclohexyl)-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexyl or phenylethyl moieties are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2) for halogenation reactions.
Major Products Formed
Oxidation Products: Corresponding ketones or carboxylic acids.
Reduction Products: Corresponding amines or alcohols.
Substitution Products: Halogenated derivatives or other substituted compounds.
Scientific Research Applications
N-(2-methylcyclohexyl)-N’-(1-phenylethyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methylcyclohexyl)-N’-(1-phenylethyl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Binding to the active sites of enzymes, thereby inhibiting or modulating their activity.
Receptor Interaction: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Pathway Modulation: Modulating biochemical pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylcyclohexyl)-N’-(1-phenylethyl)ethanediamine: A similar compound with an amine group instead of an amide group.
N-(2-methylcyclohexyl)-N’-(1-phenylethyl)propanediamide: A compound with a propanediamide backbone instead of ethanediamide.
N-(2-methylcyclohexyl)-N’-(1-phenylethyl)butanediamide: A compound with a butanediamide backbone.
Uniqueness
N-(2-methylcyclohexyl)-N’-(1-phenylethyl)ethanediamide is unique due to its specific combination of the 2-methylcyclohexyl and 1-phenylethyl groups attached to the ethanediamide backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
